molecular formula C9H6F3NO5S B181819 {[2-Nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetic acid CAS No. 957372-02-0

{[2-Nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetic acid

Cat. No.: B181819
CAS No.: 957372-02-0
M. Wt: 297.21 g/mol
InChI Key: YRJUVGJXBGUUER-UHFFFAOYSA-N
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Description

{[2-Nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetic acid is an organic compound with the molecular formula C9H6F3NO5S and a molecular weight of 297.21 g/mol This compound is characterized by the presence of a nitro group, a trifluoromethyl group, and a sulfinyl group attached to a phenyl ring, which is further connected to an acetic acid moiety

Preparation Methods

The synthesis of {[2-Nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the nitration of 4-(trifluoromethyl)phenylacetic acid to introduce the nitro group, followed by sulfoxidation to attach the sulfinyl group. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and oxidizing agents such as hydrogen peroxide for sulfoxidation .

Industrial production methods may vary, but they generally aim to optimize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

{[2-Nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction pathway chosen.

Scientific Research Applications

{[2-Nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {[2-Nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .

Comparison with Similar Compounds

Similar compounds to {[2-Nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetic acid include:

The uniqueness of this compound lies in its combination of functional groups, which impart distinct chemical and biological properties.

Properties

IUPAC Name

2-[2-nitro-4-(trifluoromethyl)phenyl]sulfinylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO5S/c10-9(11,12)5-1-2-7(6(3-5)13(16)17)19(18)4-8(14)15/h1-3H,4H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRJUVGJXBGUUER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])S(=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40361703
Record name {[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]SULFINYL}ACETIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40361703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957372-02-0
Record name {[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]SULFINYL}ACETIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40361703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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